molecular formula C2H6AsO2- B1200466 Dimethylarsinate CAS No. 15132-04-4

Dimethylarsinate

Cat. No. B1200466
Key on ui cas rn: 15132-04-4
M. Wt: 136.99 g/mol
InChI Key: OGGXGZAMXPVRFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741659B2

Procedure details

1-Pyrenemethanamide, hydrochloride was added to a cacodylate buffer solution (sodium cacodylate: 10 mM, pH 7.0; NaCl: 100 mM) at 10 μM, so that a solution thereof was obtained. The solution was irradiated with light having an excitation wavelength of 340 nm, and a fluorescence intensity was measured. A device used for measuring the fluorescence intensity and a slit width were the same as those in Example 13.
Name
1-Pyrenemethanamide, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1(C(N)=O)[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[As](C)(C)(=O)[O-]>>[CH:9]1[C:8]2[C:17]3=[C:16]4[C:5](=[CH:6][CH:7]=2)[CH:4]=[CH:3][CH:2]=[C:15]4[CH:14]=[CH:13][C:12]3=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
1-Pyrenemethanamide, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As]([O-])(=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thereof was obtained
CUSTOM
Type
CUSTOM
Details
The solution was irradiated with light

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.